1,3-Dithiolane, 2-heptyl-2-methyl-
Description
1,3-Dithiolane, 2-heptyl-2-methyl- (CAS TBD), is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms at positions 1 and 2. The substituents at the 2-position—a heptyl chain and a methyl group—impart unique steric and electronic properties to the molecule. This compound belongs to the thioacetal family, widely utilized as protective groups for carbonyl functionalities in organic synthesis due to their stability under acidic and basic conditions .
Properties
CAS No. |
147777-28-4 |
|---|---|
Molecular Formula |
C11H22S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2-heptyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI Key |
VTRIENSAJQYGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(SCCS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiolanes are typically synthesized through the condensation of carbonyl compounds with 1,2-ethanedithiol or 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . For 2-heptyl-2-methyl-1,3-dithiolane, the synthesis involves the reaction of a suitable carbonyl compound with 2-heptyl-2-methyl-1,3-dithiolane under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,3-dithiolanes often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, CrO3, and peracids are commonly used for oxidation reactions.
Reducing Agents: NaBH4, LiAlH4, and Zn/HCl are typical reducing agents for 1,3-dithiolanes.
Nucleophiles: Organolithium reagents, Grignard reagents, and amines are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiolanes, including 2-heptyl-2-methyl-1,3-dithiolane, have several applications in scientific research:
Chemistry: Used as protecting groups for carbonyl compounds and in the synthesis of complex molecules.
Biology: Studied for their potential as enzyme inhibitors and in the development of bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-dithiolanes involves the interaction of the sulfur atoms with various molecular targets. The sulfur atoms can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Ethyl-2-Methyl-1,3-Dithiolane
A closely related analog, 2-ethyl-2-methyl-1,3-dithiolane (NIST Standard Reference Data ), shares the same core structure but differs in alkyl chain length. Key comparisons include:
The heptyl chain in the target compound enhances solubility in non-polar solvents, making it preferable for reactions requiring hydrophobic environments. However, steric hindrance from the longer chain may slow reaction kinetics compared to its ethyl analog .
1,3-Dithiane Derivatives
1,3-Dithianes (six-membered rings) differ in ring size and electronic properties:
The smaller ring size of 1,3-dithiolane increases ring strain, necessitating stronger reagents for deprotection (e.g., oxidative methods like Hg(II) salts) . In contrast, 1,3-dithianes are more thermally stable and less reactive, favoring applications requiring prolonged stability .
Lipoic Acid (Natural Dithiolane Derivative)
Lipoic acid, a naturally occurring 1,2-dithiolane, contrasts with the synthetic 1,3-dithiolane derivatives:
Lipoic acid’s 1,2-dithiolane structure enables disulfide bond formation, critical for redox reactions, whereas the 1,3-dithiolane derivative’s stability makes it unsuitable for such roles .
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